Cas no 1260220-48-1 (tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate)

Tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a para-aminophenyl substituent. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the stereocenter at the 2-position allows for enantioselective applications. The aromatic amine functionality provides a versatile handle for further derivatization, such as amide coupling or reductive alkylation. Its well-defined stereochemistry and functional group compatibility make it a practical choice for medicinal chemistry and asymmetric synthesis.
tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate structure
1260220-48-1 structure
商品名:tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate
CAS番号:1260220-48-1
MF:C16H24N2O2
メガワット:276.373964309692
CID:5231862

tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate
    • インチ: 1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-5-4-6-14(18)12-7-9-13(17)10-8-12/h7-10,14H,4-6,11,17H2,1-3H3/t14-/m0/s1
    • InChIKey: USGKAXIJKNBDSV-AWEZNQCLSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CCCC[C@H]1C1=CC=C(N)C=C1

tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBUB715-1G
tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate
1260220-48-1 95%
1g
¥ 11,748.00 2023-03-30
eNovation Chemicals LLC
Y1219869-1g
(S)-TERT-BUTYL 2-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE
1260220-48-1 95%
1g
$2850 2024-07-28
eNovation Chemicals LLC
Y1219869-1g
(S)-TERT-BUTYL 2-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE
1260220-48-1 95%
1g
$2850 2025-02-25
eNovation Chemicals LLC
Y1219869-1g
(S)-TERT-BUTYL 2-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE
1260220-48-1 95%
1g
$2850 2025-02-20

tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate 関連文献

tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate (CAS No. 1260220-48-1)

Tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate, a compound with the chemical identifier CAS No. 1260220-48-1, is a sophisticated molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperidine class of heterocyclic organic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications.

The structure of tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate features a piperidine ring substituted with a tert-butyl group at the 1-position and an amino phenyl group at the 2-position. This specific arrangement of functional groups contributes to its unique chemical properties and biological interactions. The stereochemistry of the molecule, particularly the (2S) configuration, plays a crucial role in determining its pharmacological efficacy and safety profile.

In recent years, there has been a growing interest in developing novel piperidine derivatives for various therapeutic purposes. The piperidine scaffold is known for its ability to enhance drug solubility, improve pharmacokinetic profiles, and modulate receptor binding affinity. This has made it a preferred choice for medicinal chemists in designing small molecule drugs targeting neurological disorders, cardiovascular diseases, and other metabolic conditions.

One of the most compelling aspects of tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate is its potential application in the treatment of central nervous system (CNS) disorders. Piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of the amino phenyl group in this compound suggests that it may interact with specific neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as depression, anxiety, and Parkinson's disease.

Recent studies have highlighted the importance of stereochemistry in the development of CNS-active drugs. The (2S) configuration of tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate is thought to contribute to its selectivity and efficacy by influencing its binding affinity to target receptors. This underscores the significance of chiral chemistry in pharmaceutical research and underscores why enantiomerically pure compounds are highly valued in drug development.

The synthesis of tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate involves a series of well-established organic reactions, including stereoselective substitution and protection-deprotection strategies. The synthesis must be carefully optimized to ensure high yield and purity, as impurities can significantly affect the compound's biological activity and safety profile. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, are often employed to achieve enantiopure products.

In addition to its potential therapeutic applications, tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate has also been explored as a key intermediate in the synthesis of more complex drug candidates. Its versatile structure allows for further functionalization, enabling medicinal chemists to explore new chemical space and discover novel therapeutic agents.

The pharmacological evaluation of tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate has revealed several interesting properties. In preclinical studies, it has demonstrated moderate affinity for certain neurotransmitter receptors, suggesting potential therapeutic benefits without significant side effects. However, further research is needed to fully understand its mechanism of action and long-term safety profile.

The development of new drugs is a complex process that involves extensive testing at multiple stages. From initial discovery to clinical trials, each step must be meticulously planned and executed to ensure that the final product is both effective and safe for human use. The case of tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate exemplifies this journey, highlighting the challenges and rewards inherent in pharmaceutical research.

In conclusion, tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate represents an exciting advancement in the field of medicinal chemistry. Its unique structure and promising biological activities make it a valuable candidate for further research into treating various CNS disorders. As our understanding of pharmacology continues to evolve, compounds like this will play an increasingly important role in shaping the future of medicine.

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